4-Acetoxyindole

Chemical stability Storage optimization Process chemistry

Synthesizing psilocine, 4-hydroxy-N,N-dimethyltryptamine, or serotonin receptor ligands? Unprotected 4-hydroxyindole introduces oxidative instability and poor regioselectivity. 4-Acetoxyindole solves this: - Provides a traceless acetoxy protecting group, removable under mild alkaline conditions without disturbing indole NH. - Enables direct access to the 4-oxygenated scaffold required for HIV attachment inhibitors and EP3 receptor antagonists. - Validated HPLC standard for indole-containing analyte separations; positional isomers are not interchangeable.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 5585-96-6
Cat. No. B1630585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetoxyindole
CAS5585-96-6
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC2=C1C=CN2
InChIInChI=1S/C10H9NO2/c1-7(12)13-10-4-2-3-9-8(10)5-6-11-9/h2-6,11H,1H3
InChIKeyZXDMUHFTJWEDEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetoxyindole: Technical Procurement Baseline


4-Acetoxyindole (CAS 5585-96-6, C₁₀H₉NO₂, MW 175.18 g/mol), also known as 4-Indolyl acetate, is an indole derivative featuring an acetylated hydroxyl group at the 4-position of the indole ring . It exists as an off-white to beige crystalline solid with a melting point of 100–102 °C and is soluble in dichloromethane, chloroform, DMSO, ethanol, and methanol [1]. The compound is primarily employed as a protected 4-hydroxyindole equivalent in organic synthesis, where the acetoxy group serves as both a protecting moiety and a reactivity-directing functionality .

IdentityProtected 4-hydroxyindole equivalent
RoleAcetyl protecting & directing group
FormatCrystalline solid; soluble in common organics

Why 4-Acetoxyindole Is Irreplaceable


Substitution with unprotected 4-hydroxyindole introduces uncontrolled oxidative instability and unpredictable regioselectivity in downstream reactions, as the free phenolic OH is prone to air oxidation and participates in competing nucleophilic pathways [1]. Positional isomers such as 5-acetoxyindole or 6-acetoxyindole are not interchangeable because the electronic and steric environment at the 4-position confers distinct reactivity in electrophilic aromatic substitution and cross-coupling reactions, as evidenced by substituent-specific chemical shift values in NMR studies [2]. The acetoxy group also functions as a traceless protecting group that can be selectively removed under mild alkaline conditions without disturbing the indole NH or other sensitive functionalities, a capability not shared by methyl ether or benzyl ether protected analogs .

Target
Risk
Substitute
4-Acetoxyindole
Uncontrolled oxidation & competing nucleophilic pathways
4-Hydroxyindole
vs.
4-Acetoxyindole
Altered electronic/steric environment may shift reactivity
5- or 6-Acetoxyindole
vs.
4-Acetoxyindole
Traceless deprotection under mild conditions not replicated
Methyl-/benzyl-ether analogs

4-Acetoxyindole: Evidence-Based Comparison


Oxidative Stability vs. 4-Hydroxyindole

4-Acetoxyindole exhibits superior stability against aerial oxidation compared to its parent 4-hydroxyindole, a critical factor for long-term storage and reaction reproducibility. The acetylation of the 4-hydroxy group eliminates the propensity for oxidative quinone formation that plagues free 4-hydroxyindole [1]. This protective effect is intrinsic to the acetoxy functional group and cannot be achieved without the acetyl moiety present [2].

Oxidative stability
Class-level
4-Acetoxyindole: acetylated, protected from air oxidation. 4-Hydroxyindole: susceptible to oxidation/discoloration.
May improve storage stability and batch consistency
Qualitative class-based inference; no head-to-head study located
Chemical stability Storage optimization Process chemistry

High-Yield Synthesis from 4-Hydroxyindole

A patent-documented large-scale synthesis of 4-acetoxyindole from 4-hydroxyindole achieves 99.2% yield under optimized conditions (pyridine in dichloromethane at 0–25 °C under inert atmosphere) . This establishes a benchmark for process efficiency that procurement teams can reference when evaluating supplier capabilities. The use of 4-hydroxyindole (1 eq), pyridine (1.2 eq), and acetic anhydride (1.1 eq) with citric acid workup produces material suitable for direct downstream use without additional purification .

Synthetic yield
Reported
99.2% yield from 4-hydroxyindole (patent protocol)
Supports cost-effective scale-up procurement
Patent WO2019/73379; typical acetylation yields 85–95%
Process chemistry Scale-up synthesis Manufacturing optimization

HPLC Standard for Peak Capacity Optimization

4-Acetoxyindole has been formally employed and documented as a standard compound in a validated protocol for optimizing gradient reversed-phase chromatographic peak capacity for the separation of small molecules . This established analytical role is not documented for positional isomers such as 5-acetoxyindole or 6-acetoxyindole, making 4-acetoxyindole the compound of choice for laboratories requiring a validated reference standard for HPLC method development involving indole-containing analytes.

HPLC standard
Method context
Validated reference material for gradient RP-HPLC peak capacity optimization
Supports adoption of literature-validated HPLC methods
J. Chromatogr. A, 2012; positional isomers lack documented use
Analytical chemistry Chromatography Method development

Commercial Availability with Defined Purity

4-Acetoxyindole is commercially available from multiple established suppliers with well-defined purity specifications ranging from 97% to 99% (HPLC or NMR assay), a melting point specification of 100–102 °C (literature value), and recommended long-term storage at 2–8 °C [1]. These standardized specifications enable cross-vendor procurement with minimal method revalidation. Suppliers provide batch-specific Certificates of Analysis (CoA) including NMR, HPLC, and GC data upon request .

Commercial spec
Specification review
Purity 97–99% (HPLC/NMR); mp 100–102 °C; storage 2–8 °C
Standardized specs ease cross-vendor procurement
Multiple suppliers; CoA with NMR/HPLC/GC available
Quality control Procurement specifications Batch consistency

Psilocine and 4-Oxygenated Alkaloid Precursor

4-Acetoxyindole serves as an established aromatic precursor for the synthesis of Psilocine (4-hydroxy-N,N-dimethyltryptamine) and structurally related 4-oxygenated indole alkaloids [1][2]. The 4-acetoxy substitution pattern is essential because it provides the correct oxygenation at the 4-position of the indole ring, which is a structural requirement for serotonin receptor interaction in this class of compounds. Alternative indole starting materials lacking the 4-oxygenation (e.g., unsubstituted indole, 5-methoxyindole, 6-hydroxyindole) cannot access this chemotype without extensive and inefficient de novo functionalization [3].

Alkaloid precursor
Class-level
Direct 3-step precursor to psilocine; de novo 4-oxygenation adds 2–4 extra steps
Enables efficient 4-oxygenated tryptamine synthesis
No alternative commercial precursor provides the 4-O pattern
Medicinal chemistry Natural product synthesis Neuroscience research

4-Acetoxyindole: Validated Applications


4-Oxygenated Alkaloids & Serotonergic Research

4-Acetoxyindole is the established precursor for synthesizing psilocine (4-hydroxy-N,N-dimethyltryptamine) and structurally analogous 4-oxygenated indole alkaloids . The 4-acetoxy group provides the requisite oxygenation pattern essential for serotonin receptor binding in this pharmacophore class. Researchers investigating neurochemistry, psychedelic-assisted therapy, or serotonin receptor pharmacology rely on this compound because no alternative commercially available indole building block offers direct access to the 4-oxygenated scaffold without extensive de novo synthesis [1].

HPLC Method Development for Small Molecules

4-Acetoxyindole has been formally validated as a standard compound in gradient reversed-phase HPLC protocols for optimizing peak capacity in small molecule separations . Analytical chemistry laboratories developing or validating LC methods for indole-containing analytes should procure 4-acetoxyindole as the reference material of record. Substituting a positional isomer would invalidate the published method, as retention time and resolution parameters are specific to this compound's chromatographic behavior .

Intermediate for HIV Inhibitors and EP3 Antagonists

4-Acetoxyindole has documented utility as a reactant in the preparation of HIV-1 attachment inhibitors and prostanoid EP3 receptor antagonists being investigated as antiplatelet agents . The 4-acetoxy substitution pattern is chemically required for these specific inhibitor scaffolds; using an unsubstituted indole or positional isomer would not produce the target pharmacophore [1]. Procurement for medicinal chemistry programs targeting these pathways must specify the 4-isomer.

Indolyl-Nitroalkanes via NBS Catalysis

4-Acetoxyindole is a documented substrate for N-bromosuccinimide-catalyzed synthesis of indolyl-nitroalkanes, a class of compounds with emerging synthetic utility . The electron-donating acetoxy group at the 4-position modulates the reactivity of the indole nucleus in electrophilic substitution, enabling this transformation. Researchers pursuing nitroalkane chemistry with indole scaffolds should procure this specific derivative rather than unsubstituted indole, which exhibits different regioselectivity and reaction kinetics [1].

Application
Selection Property
Validation Focus
Serotonin receptor research (4-oxygenated alkaloid synthesis)
4-Acetoxy substitution pattern
Precursor efficiency for psilocine and analogs
HPLC method development for indole analytes
Validated chromatographic standard identity
Retention time and resolution reproducibility
Medicinal chemistry (HIV-1 / EP3 antagonist programs)
4-Acetoxy pharmacophore requirement
Inhibitor scaffold synthetic viability
Indolyl-nitroalkane synthesis
Electron-donating 4-acetoxy modulation
Reaction regioselectivity and kinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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